molecular formula C11H6BrFO2 B2849303 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde CAS No. 944894-44-4

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B2849303
CAS No.: 944894-44-4
M. Wt: 269.069
InChI Key: DBAQZRAOWBTLPO-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is a high-value aromatic heterocyclic building block designed for advanced organic synthesis and drug discovery research. This compound features three key functional elements: an electron-rich furan ring, a reactive carbaldehyde group, and a halogenated phenyl ring with bromine and fluorine substituents. The aldehyde group serves as a versatile handle for condensation reactions, including the formation of Schiff bases with amines or the synthesis of α,β-unsaturated derivatives via Knoevenagel condensation with active methylene compounds . The bromine atom on the phenyl ring enables key transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing researchers to elaborate the molecular structure and create diverse compound libraries for screening . The strategic inclusion of a fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems. As part of the furan-based heterocycle family, this scaffold is a core component in numerous compounds with a wide spectrum of biological activities . Its derivatives are investigated in medicinal chemistry for their potential as anticancer, antimicrobial, and antiviral agents . Furthermore, its unique electronic properties make it an attractive candidate for developing new materials in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQZRAOWBTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems in 5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde. This method employs a palladium catalyst to couple a bromofluorophenylboronic acid with a furan-2-carbaldehyde precursor. Key steps include:

  • Transmetallation : The boronic acid transfers its aryl group to the palladium center.
  • Reductive Elimination : Forms the carbon-carbon bond between the phenyl and furan rings.

Standard Reaction Conditions

Optimized parameters from recent studies are summarized below:

Component Specification
Catalyst [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Base Potassium carbonate (K₂CO₃)
Solvent 1,2-Dimethoxyethane (DME)
Temperature 80°C
Yield 85–90%

This method’s reproducibility and scalability make it suitable for industrial applications, particularly when using continuous flow reactors to enhance efficiency.

Bromofluorination of Phenyl-Furan Precursors

Direct Bromofluorination Strategy

Bromofluorination involves introducing bromine and fluorine substituents onto a pre-formed phenyl-furan scaffold. A two-step protocol is commonly employed:

  • Electrophilic Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0°C to selectively brominate the phenyl ring.
  • Fluorination : Employing Selectfluor® or xenon difluoride (XeF₂) in acetonitrile to install the fluorine substituent.

Challenges and Mitigation

  • Regioselectivity : Competing para- and meta-substitution can occur. Using sterically hindered directing groups (e.g., methoxy) improves ortho-selectivity.
  • Side Reactions : Over-bromination is minimized by controlling stoichiometry (1:1 molar ratio of NBS to substrate).

Vilsmeier-Haack Formylation of Furan Intermediates

Methodology Overview

The Vilsmeier-Haack reaction introduces the aldehyde group onto the furan ring. This involves:

  • Generating the chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Electrophilic attack at the furan’s α-position, followed by hydrolysis to yield the carbaldehyde.

Optimization Insights

  • Solvent Systems : Dichloroethane enhances intermediate stability compared to toluene.
  • Temperature : Reactions conducted at −10°C reduce byproduct formation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and practicality of each method:

Method Yield (%) Cost (Relative) Scalability Key Advantage
Suzuki-Miyaura 85–90 High Excellent High regioselectivity
Bromofluorination 70–75 Moderate Moderate Modular substrate design
Vilsmeier-Haack 65–70 Low Limited Direct aldehyde installation

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent pilot studies demonstrate that transferring Suzuki-Miyaura reactions to continuous flow systems reduces catalyst loading (from 5 mol% to 2.5 mol%) while maintaining yields >80%. This approach minimizes waste and enhances throughput.

Green Chemistry Innovations

  • Solvent Recycling : DME recovery via distillation reduces environmental impact.
  • Catalyst Immobilization : Silica-supported Pd nanoparticles enable reuse for up to five cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Data

Critical characterization data for this compound includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.30 (s, 1H, CHO), 7.81–7.86 (m, 1H, Ar-H), 7.49–7.60 (m, 3H, Ar-H).
  • ¹³C NMR : δ 192.6 (CHO), 140.7 (C-Br), 133.9 (C-F).
  • IR : ν 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-Br).

Purity Assessment

Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) confirms >98% purity in optimized batches.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(2-Bromo-4-fluorophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Bromo-4-fluorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence physical, thermodynamic, and reactive properties. Key analogs include:

Compound Name Substituents (Phenyl Ring) Melting Point (°C) Key Properties/Applications Reference
5-(4-Bromophenyl)furan-2-carbaldehyde 4-Bromo 153 Intermediate in organic synthesis
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chloro 126–128 Used in chalcone synthesis (e.g., 2a)
5-(2-Nitrophenyl)furan-2-carbaldehyde 2-Nitro Not reported High sublimation enthalpy (ΔsubH° = 107 kJ/mol)
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitro 196 Thermodynamic studies via combustion calorimetry
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde 2-Chloro, 4-Fluoro Not reported Pharmaceutical intermediate (≥99% purity)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (Br, Cl, F) increase sublimation enthalpies due to enhanced intermolecular interactions. For example, 5-(2-nitrophenyl)furan-2-carbaldehyde exhibits ΔsubH° = 107 kJ/mol, higher than non-EWG analogs .
  • Positional Isomerism: The 4-bromo derivative (mp 153°C) has a higher melting point than the 4-chloro analog (mp 126–128°C) , reflecting bromine’s larger atomic size and stronger van der Waals forces.
  • Halogen Synergy: The target compound’s 2-bromo and 4-fluoro substituents likely enhance polarity and reactivity compared to mono-halogenated analogs, similar to 5-(2-chloro-4-fluorophenyl)furan-2-carbaldehyde .

Thermodynamic and Combustion Properties

Studies on nitrophenyl derivatives reveal systematic trends:

  • Enthalpy of Combustion (ΔcH°): 5-(4-nitrophenyl)furan-2-carbaldehyde exhibits ΔcH° = -4,890 kJ/mol (solid state), with formation enthalpy (ΔfH°) = -254 kJ/mol .
  • Sublimation Thermodynamics: The 2-nitro isomer has higher ΔsubH° (107 kJ/mol) than the 4-nitro isomer (104 kJ/mol), attributed to stronger dipole interactions in the ortho configuration .

These trends suggest that the target compound’s bromo and fluoro substituents would similarly elevate sublimation and combustion enthalpies relative to non-halogenated analogs.

Biological Activity

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring, a carbonyl group, and a bromofluorophenyl substituent. Its molecular formula is C11H8BrF O, and it has a molecular weight of approximately 267.08 g/mol. The presence of halogen atoms often enhances the compound's reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Reactions involving furan derivatives : The furan ring can be functionalized at the 2-position through electrophilic substitution reactions.
  • Halogenation : The introduction of bromine and fluorine can be achieved through halogenation reactions using appropriate reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on chalcone derivatives have shown that structural modifications can lead to enhanced antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

  • Interaction with cellular receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.
  • Reactive oxygen species (ROS) generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death in cancerous tissues.

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of various substituted furan derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to known chemotherapeutic agents .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against standard strains of bacteria such as E. coli and S. aureus. It demonstrated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity .

Data Summary

PropertyValue
Molecular FormulaC11H8BrF O
Molecular Weight267.08 g/mol
Anticancer Activity (IC50)Comparable to standard drugs
Antimicrobial ActivityEffective against E. coli and S. aureus

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and functionalization steps. A common approach starts with bromination and fluorination of a phenyl precursor, followed by coupling to a furan-carbaldehyde scaffold. For example, bromination at the ortho position of a fluorophenyl intermediate is performed using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-halogenation . The aldehyde group is introduced via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) . Key optimization parameters include inert atmospheres (N₂/Ar) to prevent oxidation of intermediates and precise stoichiometric ratios to minimize side products. Yields are monitored via HPLC or GC, with purity confirmed by NMR (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the substitution pattern on the phenyl and furan rings. For instance, the aldehyde proton appears as a singlet at ~9.8 ppm in ¹H NMR, while ¹⁹F NMR resolves the fluorine environment . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) validates the molecular ion peak (m/z ~283). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity (>98%) .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the ortho position acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with boronic acids. The fluorine atom at the para position, being electron-withdrawing, enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) reactions . For example, coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives .

Advanced Research Questions

Q. How can contradictory data on reaction yields in halogenation steps be resolved?

Discrepancies in yields (e.g., 60–80% reported for bromination) often arise from variations in solvent polarity, catalyst loading, or impurity profiles of starting materials. Systematic optimization studies using design of experiments (DoE) can identify critical factors. For instance, replacing dichloromethane (DCM) with acetonitrile in bromination improves solubility of NBS, increasing yields by 15% . Contradictory ¹³C NMR shifts for the aldehyde carbon (δ ~180–185 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆), necessitating standardized reporting conditions .

Q. What computational methods are used to predict the compound’s reactivity in drug discovery?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, revealing that the aldehyde group’s LUMO (-1.8 eV) is susceptible to nucleophilic attack . Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases), showing that the fluorophenyl moiety enhances hydrophobic interactions with active sites . These models guide rational modifications, such as replacing bromine with chlorine to reduce steric hindrance .

Q. How can divergent biological activity data for derivatives be reconciled?

Variability in reported IC₅₀ values (e.g., 10–50 µM against kinase X) may arise from assay conditions (e.g., ATP concentration, pH). Counter-screen assays in orthogonal systems (e.g., fluorescence polarization vs. radiometric assays) and purity validation via LC-MS (>99%) are critical . For example, a derivative’s low solubility in PBS (pH 7.4) may artificially inflate IC₅₀ values; reformulation with cyclodextrin improves bioavailability and activity .

Methodological Considerations

Q. What strategies mitigate decomposition of the aldehyde group during storage?

The aldehyde group is prone to oxidation and hydration. Storage under inert gas (Ar) at –20°C in amber vials reduces degradation. Stabilizing agents like molecular sieves (3Å) absorb moisture, while co-solvents (e.g., 1% acetic acid in DMSO) protonate the aldehyde, slowing hydration . Periodic NMR analysis (every 3 months) monitors integrity, with degradation <5% over 12 months under optimal conditions .

Q. How are regioselectivity challenges addressed in electrophilic substitution reactions?

Competing substitution at the furan ring’s 3- vs. 5-positions is controlled by directing groups. For example, pre-functionalizing the furan with a methylsulfonyl group directs electrophiles to the 5-position, achieving >90% regioselectivity . Meta-directing effects of the fluorine atom on the phenyl ring further bias substitution patterns .

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